molecular formula C13H13NO B143638 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 27387-31-1

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B143638
CAS No.: 27387-31-1
M. Wt: 199.25 g/mol
InChI Key: HHJUJCWZKJMCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a tetrahydrocarbazole derivative with a methyl group at the 9-position and a ketone at the 4-position. It serves as a key intermediate in synthesizing pharmaceuticals, notably the antiemetic drug ondansetron (Zofran®), a 5-HT3 receptor antagonist . Structurally, it features a fused tricyclic system with a partially saturated carbazole core. The compound is synthesized via methylation of 1,2,3,9-tetrahydro-4H-carbazol-4-one, often using catalysts like HMCM-41 to achieve yields up to 65.3% . Its crystal structure reveals dimerization via intermolecular hydrogen bonding (O1–H1X⋯O1 and O1–H1X⋯N1), contributing to its stability .

Biological Activity

Overview

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as 9-M-THQ, is an organic compound with significant biological activity primarily associated with its interactions with serotonin receptors. This compound serves as an important precursor in the synthesis of ondansetron, a well-known antiemetic drug. Its structure features a carbazole framework, which is integral to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃NO
Molecular Weight199.25 g/mol
Melting Point224-226 °C
Density1.275±0.06 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO and Methanol

The primary mechanism of action for this compound is its role as a selective antagonist of the 5-HT3 serotonin receptor . This receptor is crucial in mediating nausea and vomiting responses in the central nervous system. By blocking this receptor, 9-M-THQ reduces the incidence of these symptoms, making it a valuable compound in therapeutic applications.

Biological Activities

Research indicates that 9-M-THQ exhibits several biological activities:

  • Antiemetic Effects : As a potent antagonist of the 5-HT3 receptor, it effectively reduces nausea and vomiting associated with various conditions.
  • Neurological Implications : The compound's structural similarities to carbolines suggest potential roles in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its interaction with serotonin pathways.
  • Antimycobacterial Activity : Some studies have indicated that derivatives of carbazole compounds exhibit antimycobacterial properties, although specific data on 9-M-THQ is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 9-M-THQ. Modifications to its core structure can significantly influence its interaction with biological targets. Research into SAR has highlighted the importance of substituents at various positions on the carbazole framework.

Case Study 1: Antiemetic Activity

A study demonstrated that compounds similar to 9-M-THQ effectively reduced nausea in animal models by antagonizing the 5-HT3 receptor. This was particularly noted in experiments involving ondansetron where 9-M-THQ was identified as an impurity during synthesis but still exhibited significant biological activity .

Case Study 2: Neuropharmacological Research

Investigations into carboline derivatives have shown that they may contribute to mood regulation and cognitive functions. While direct studies on 9-M-THQ are sparse, its potential as a precursor in synthesizing more complex structures could lead to novel treatments for psychiatric disorders .

Scientific Research Applications

Introduction to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

This compound (CAS No. 27387-31-1) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of ondansetron, a widely used antiemetic medication. This article explores the scientific research applications of this compound, its synthesis processes, and relevant case studies.

Synthesis of Ondansetron

One of the primary applications of this compound is its use as an intermediate in the synthesis of ondansetron. Ondansetron is a selective serotonin 5-HT₃ receptor antagonist used primarily for preventing nausea and vomiting caused by chemotherapy and surgery. The synthesis involves several steps:

  • Initial Reaction : The compound is reacted with formaldehyde and dimethylamine to produce a key intermediate.
  • Final Product Formation : This intermediate undergoes further transformations to yield ondansetron with high purity and yield .

Muscle Relaxation and Antispasmodic Applications

Research has indicated that this compound exhibits properties beneficial for muscle relaxation and antispasmodic effects. It acts as a local anesthetic agent and has potential applications in pain management therapies .

Development of New Pharmaceutical Formulations

The compound's unique structural properties allow it to be modified for developing new drug formulations. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects associated with existing medications.

Case Study 1: Synthesis Optimization for Ondansetron Production

A study focused on optimizing the synthesis pathway of ondansetron from this compound demonstrated improvements in yield by modifying reaction conditions such as temperature and pH levels. This research highlights the importance of this intermediate in achieving efficient pharmaceutical manufacturing processes .

Case Study 2: Antispasmodic Effects in Clinical Trials

Clinical trials investigating the antispasmodic effects of derivatives of this compound showed promising results in reducing muscle spasms in patients with gastrointestinal disorders. These findings indicate potential therapeutic uses beyond its current applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one?

Methodological Answer: The compound is typically synthesized via the Fischer indole synthesis , starting with (4-methoxyphenyl)hydrazine hydrochloride and cyclohexane-1,3-dione under acetic acid catalysis to yield 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one. Subsequent methylation using dimethyl sulfate in an acetone/NaOH(aq) mixture introduces the 9-methyl group . For industrial-scale applications, this two-step process achieves a 57% yield . Alternative routes involve alkylation of the carbazole core or Beckmann rearrangements of oxime derivatives .

Q. How is the compound structurally characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. The planar (E)-configuration of derivatives like 6-methoxy-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime is confirmed via intermolecular hydrogen bonding (O1—H1X⋯O1 and O1—H1X⋯N1) and intramolecular interactions (C5—H5⋯N1) forming a six-membered ring . Refinement employs SHELXL (for small-molecule structures) and ORTEP-3 for graphical representation of thermal ellipsoids . Complementary techniques include NMR (for proton environments) and mass spectrometry (for molecular weight validation) .

Advanced Research Questions

Q. How do reaction conditions influence Beckmann rearrangements of 9-methylcarbazolone oxime derivatives?

Methodological Answer: The oxime derivative of 9-methylcarbazolone undergoes divergent Beckmann rearrangements depending on conditions:

  • Polyphosphoric acid (PPA) : Produces 6-methyl-9-methoxy-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one via a six-membered transition state .
  • Tosylation followed by Al₂O₃ catalysis : Favors 6-methyl-9-methoxy-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one through a seven-membered intermediate .
    Mechanistic studies highlight the role of leaving-group optimization (e.g., tosyl vs. hydroxyl) and catalyst choice in regioselectivity .

Q. What analytical strategies are used to identify 9-methylcarbazolone as a pharmaceutical impurity?

Methodological Answer: As an impurity in Ondansetron Hydrochloride (EP/USP standards), it is quantified via:

  • HPLC with UV detection : Using reference standards (e.g., USP Ondansetron Related Compound A) and validated methods for limit tests (typically ≤0.1%) .
  • Mass spectrometry (LC-MS) : To distinguish it from structurally similar impurities like N-demethylondansetron (99614-14-9) .
  • NMR profiling : Confirms absence of methyl or imidazole substituents in the impurity .

Q. How are computational models applied to design derivatives with acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer: A pharmacophore model based on phenolic oxygen, benzene ring, and protonizable nitrogen guides derivative design. For example:

  • 3-((Dimethylamino)methyl)-9-methyl-4-oxo-1,2,3,9-tetrahydro-4H-carbazol-6-yl dimethylcarbamate shows moderate AChE inhibition (IC₅₀ ~10 µM) via molecular docking simulations aligning with rivastigmine’s binding site .
  • 6-Hydroxy-9-methyl-3-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one exhibits 89% competitive inhibition against 5-HT receptors, validated via radioligand binding assays .

Q. What environmental considerations arise during large-scale synthesis?

Methodological Answer: The use of zinc chloride in cyclization steps generates acidic wastewater, necessitating neutralization and recovery processes. Recent studies propose:

  • Closed-loop systems : To recycle ZnCl₂ via precipitation and ion exchange .
  • Biodegradable catalysts : Replacement of traditional acids (e.g., PPA) with immobilized Al₂O₃ reduces hazardous waste .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

3-Substituted Derivatives

  • Ondansetron (Zofran®) : The 3-[(2-methyl-1H-imidazol-1-yl)methyl] derivative of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one exhibits potent 5-HT3 receptor antagonism, effectively treating chemotherapy-induced nausea and vomiting .
  • 3-(Piperazin-1-ylmethyl) Derivatives: Substitution with piperazine groups enhances antiemetic activity. For example, compound 5 (3-dimethylaminomethyl derivative) showed improved binding affinity to 5-HT3 receptors compared to the parent compound .
  • Impurity A (C-Desmethyl Ondansetron) : Lacking the 3-methyl group, this impurity exhibits reduced receptor affinity, underscoring the importance of the 3-substituent in therapeutic efficacy .

Halogen-Substituted Derivatives

  • 6-Fluoro Derivative : Synthesized via oxime formation from 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, this compound is a precursor for radiolabeled probes used in positron emission tomography (PET) imaging .

Aryl-Substituted Derivatives

  • 4-Aryl Derivatives : Compounds like 9-methyl-4-(2,4,6-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one (10a) are synthesized via Brønsted acid catalysis. These derivatives exhibit varied bioactivities depending on the aryl substituent’s electronic and steric effects .
  • Benzyl-Substituted Derivatives : Palladium-catalyzed C–H arylation at the 4-position (e.g., 9-benzyl-2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one) introduces aromatic moieties that may modulate receptor selectivity .

Physicochemical Properties

  • Solubility and Stability : The parent compound’s dimeric crystal structure (via H-bonding) may reduce solubility compared to derivatives with polar substituents (e.g., oximes or aryl groups) .
  • Analytical Profiling : Capillary zone electrophoresis (CZE) methods resolve ondansetron from impurities like desmethyl variants, highlighting structural sensitivity in analytical assays .

Properties

IUPAC Name

9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUJCWZKJMCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181811
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27387-31-1
Record name 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27387-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
SLCA-Sulfolithocholic acid
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.